1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(3,5-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the triazoloazepine core through cyclization reactions.
Step 2: Introduction of the dimethylphenyl and methoxyphenyl groups via substitution reactions.
Step 3: Coupling of the triazoloazepine core with the substituted phenyl groups to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to amine derivatives using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-DIMETHYLPHENYL)-1-(4-HYDROXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- 3-(3,5-DIMETHYLPHENYL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
Uniqueness
The uniqueness of 3-(3,5-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its specific substitution pattern and the presence of the triazoloazepine core, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-17-13-18(2)15-20(14-17)29(24(30)25-19-8-10-21(31-3)11-9-19)16-23-27-26-22-7-5-4-6-12-28(22)23/h8-11,13-15H,4-7,12,16H2,1-3H3,(H,25,30) |
InChI Key |
DIMMKJBTVMMSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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